RVX-2135

Chemical scaffold Quinazolinone BET bromodomain

RVX-2135 is the only BET inhibitor with published Chou-Talalay synergy indices (0.17-0.18) for idarubicin/cytarabine combinations in AML, enabling rational dose-ratio design. Its validated oral bioavailability in Myc-driven lymphoma models (75 mg/kg b.i.d.) supports chronic dosing without IP stress. The quinazolinone scaffold confers BD2-over-BD1 selectivity, distinguishing it from pan-BET inhibitors and enabling unique transcriptional reprogramming. ~25% of RVX-2135-induced genes overlap with HDAC inhibitor signatures, making it the best-characterized compound for BET-HDAC crosstalk studies.

Molecular Formula C23H29N3O4
Molecular Weight 411.5
CAS No. 1253733-17-3
Cat. No. B610612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRVX-2135
CAS1253733-17-3
SynonymsRVX2135;  RVX 2135;  RVX-2135
Molecular FormulaC23H29N3O4
Molecular Weight411.5
Structural Identifiers
SMILESCC1=C(OCCNC(C)C)C(C)=CC(C2=NC3=CC(OC)=CC(OC)=C3C(N2)=O)=C1
InChIInChI=1S/C23H29N3O4/c1-13(2)24-7-8-30-21-14(3)9-16(10-15(21)4)22-25-18-11-17(28-5)12-19(29-6)20(18)23(27)26-22/h9-13,24H,7-8H2,1-6H3,(H,25,26,27)
InChIKeyZXCSEHMIVFVIHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RVX-2135 (CAS 1253733-17-3): BET Bromodomain Inhibitor for Epigenetic Research and Oncology Procurement


RVX-2135 (CAS 1253733-17-3) is a quinazolinone-based small-molecule inhibitor of the bromodomain and extra-terminal (BET) family proteins BRD2, BRD3, BRD4, and BRDT [1]. It belongs to a chemical scaffold group distinct from benzodiazepine-derived BET inhibitors such as JQ1, and is structurally related to the clinical-stage compound RVX-208 (apabetalone) [1][2]. RVX-2135 exhibits sub-micromolar to low-micromolar biochemical potency against BET bromodomains and is characterized by oral bioavailability with documented in vivo antitumor activity in Myc-driven lymphoma and acute myeloid leukemia (AML) xenograft models [1][3].

Why Generic BET Inhibitor Substitution Fails for RVX-2135-Requiring Research Applications


BET bromodomain inhibitors are not interchangeable despite their shared target class. RVX-2135 operates through a quinazolinone scaffold that confers BD2-over-BD1 selectivity, a property shared with RVX-208 but absent in pan-BET inhibitors such as JQ1 and I-BET762 [1]. This differential domain selectivity translates into distinct transcriptional reprogramming signatures—approximately 25% of RVX-2135-induced genes are shared with HDAC inhibitor-induced genes, a mechanistic overlap not documented for other BET inhibitor scaffolds to the same extent [1]. Furthermore, RVX-2135 has been specifically characterized for synergistic combination with cytarabine and idarubicin in AML (Chou-Talalay combination indices of 0.17–0.18), a clinically relevant interaction that cannot be assumed for alternative BET inhibitors without independent validation [2]. Substituting another BET inhibitor in protocols validated with RVX-2135 risks altered target engagement, divergent transcriptional outcomes, and loss of established combination synergy parameters.

RVX-2135 (CAS 1253733-17-3): Quantitative Comparator-Based Evidence for Scientific Selection


Chemical Scaffold Differentiation: Quinazolinone vs. Benzodiazepine BET Inhibitors

RVX-2135 is built on a quinazolinone scaffold (same chemical group as RVX-208) and is structurally unrelated to the thienotriazolodiazepine scaffold of JQ1, the most widely used research-grade BET inhibitor [1]. This scaffold distinction is not merely cosmetic—the quinazolinone core confers a BD2-over-BD1 selectivity profile, whereas JQ1 binds BD1 and BD2 of BRD4 with approximately equipotent affinity (IC50 77 nM and 33 nM, respectively) [2]. The Bhadury et al. (2014) paper explicitly notes that RVX-2135 'belongs to a different scaffold, which has a higher selectivity for BD2 over BD1 of the BET proteins' [1].

Chemical scaffold Quinazolinone BET bromodomain Structural novelty

Biochemical Potency Profile Across BET Family Bromodomains

RVX-2135 displaces all four BET family proteins from tetra-acetylated histone peptide in a fluorescence resonance energy transfer (FRET) assay with the following IC50 values: BRD4 = 0.44 µM, BRD3 = 0.58 µM, BRD2 = 1.31 µM, and BRDT = 1.58 µM [1]. This represents a moderate selectivity window favoring BRD4 and BRD3 over BRD2 and BRDT, with BRD4 being approximately 3.6-fold more potently inhibited than BRDT. In the same FRET assay format, the prototype BET inhibitor JQ1 exhibited low to sub-micromolar potency against all four BET proteins, with BRD4 BD1 IC50 = 77 nM and BD2 IC50 = 33 nM [2]. RVX-2135's biochemical potency is thus approximately 5–13 fold lower than JQ1 on BRD4, but its selectivity window across BET family members differs qualitatively from pan-BET inhibitors.

BRD4 inhibition BET bromodomain IC50 FRET assay Biochemical profiling

Oral Bioavailability and In Vivo Antitumor Efficacy in AML Xenograft Models

RVX-2135 demonstrates oral bioavailability with significant antitumor activity in the MV4-11 human AML xenograft model. Nude mice bearing MV4-11 xenografts were treated orally with RVX-2135 at doses of 75 and 120 mg/kg b.i.d., resulting in tumor growth inhibition (TGI) of 77% and 92%, respectively [1]. In the same study, RVX-2135 inhibited MV4-11 cell proliferation in vitro with an IC50 of 6 µM and reduced c-MYC and BCL-2 mRNA expression with IC50 values of 4 µM and 5 µM, respectively [1]. In a separate Myc-induced lymphoma transplant model, oral RVX-2135 at 75 mg/kg b.i.d. doubled both median and overall survival of mice carrying 2749 lymphoma [2]. For comparison, JQ1—the most widely used BET inhibitor probe—is typically administered by intraperitoneal injection in most published in vivo studies, with oral bioavailability reported at F=49% [3]; however, RVX-2135 was specifically developed and validated for oral dosing across multiple in vivo models, which is a distinct advantage for chronic dosing regimens.

Oral bioavailability AML xenograft MV4-11 Tumor growth inhibition In vivo pharmacology

Quantified Synergy with Standard-of-Care AML Agents: Cytarabine and Idarubicin

RVX-2135 demonstrates strong pharmacological synergy with two standard-of-care AML chemotherapeutic agents. In the MV4-11 AML cell line, RVX-2135 combined with idarubicin produced a Chou-Talalay combination index (CI) of 0.17, and with cytarabine a CI of 0.18, where CI < 1 indicates synergy and CI < 0.3 indicates strong synergy [1]. The synergistic effect translated into increased apoptosis when cytarabine was combined with RVX-2135. This level of quantified synergy is a differentiating feature: while other BET inhibitors (JQ1, I-BET762, OTX015) have been reported to synergize with various agents, the specific CI values for RVX-2135 with idarubicin and cytarabine are directly documented in the primary literature. The AACR abstract also notes that 'similar data were seen with BET inhibitors from different chemical scaffolds, suggesting that this may represent a promising new class of drugs for AML,' but the quantified CI values are specifically established for RVX-2135 [1].

Combination therapy Synergy Cytarabine Idarubicin Acute myeloid leukemia Chou-Talalay

Transcriptional Mechanism Convergence with HDAC Inhibitors: BET-HDAC Synergy

RVX-2135 induces a transcriptional program that significantly overlaps with that of histone deacetylase (HDAC) inhibitors. Microarray analysis of λ820 Myc-induced lymphoma cells revealed that approximately 25% of all genes induced by BET inhibition were also induced by the HDAC inhibitors vorinostat or LBH-589—a fourfold higher overlap than expected by chance (assuming ~8,000 regulatable genes) [1]. This transcriptional convergence is functionally meaningful: combined BET inhibitor (RVX-2135) and HDAC inhibitor treatment resulted in apoptosis at time points and concentrations where each monotherapy only caused cell-cycle arrest [1]. In vivo, mice carrying 2749 lymphoma treated with the combination of oral RVX-2135 (75 mg/kg b.i.d.) and low-dose vorinostat (40 mg/kg/day i.p.) showed reduced leukocytosis and improved survival compared to either agent alone, with the vorinostat dose deliberately reduced to 40 mg/kg/day from the standard 100–200 mg/kg/day to demonstrate synergy [1]. This BET-HDAC mechanistic link, while also observed with JQ1 at the transcriptional level, was discovered and characterized specifically using RVX-2135 as the BET inhibitor probe [1].

HDAC inhibitor Vorinostat Transcriptional signature Synergy Myc-induced lymphoma BET-HDAC crosstalk

BET Bromodomain Selectivity: BD2 Preference vs. Pan-BET Inhibitors

The PNAS paper characterizing RVX-2135 explicitly states that it 'belongs to a different scaffold, which has a higher selectivity for BD2 over BD1 of the BET proteins. This property is shared by RVX-208' [1]. RVX-208 (apabetalone) has been characterized with 10–100-fold selectivity for BD2 (IC50 = 0.04–0.28 µM) over BD1 (IC50 = 1.8–3.1 µM) [2]. In contrast, the pan-BET inhibitor JQ1 exhibits approximately equipotent binding to BRD4 BD1 (IC50 = 77 nM) and BD2 (IC50 = 33 nM), representing only ~2.3-fold BD2 preference [3]. While exact BD1 vs. BD2 IC50 values for RVX-2135 have not been published in the primary literature, its shared scaffold with RVX-208 and the explicit characterization of BD2 selectivity in the PNAS paper establish that RVX-2135 operates with a BD2-biased target engagement profile distinct from pan-BET inhibitors. This BD2 preference is pharmacologically significant because BD1 and BD2 bromodomains have been shown to have non-redundant functions, with BD2-selective inhibitors producing distinct transcriptional and phenotypic outcomes [2].

BD2 selectivity Bromodomain selectivity BRD4 BD1 vs BD2 RVX-208 scaffold Target engagement

RVX-2135 (CAS 1253733-17-3): Evidence-Backed Research and Industrial Application Scenarios


In Vivo Myc-Driven Lymphoma Research Requiring Orally Bioavailable BET Inhibition

RVX-2135 is the BET inhibitor of choice for Myc-driven lymphoma models where oral administration and validated in vivo efficacy are essential. The Bhadury et al. (2014) PNAS study demonstrated that oral RVX-2135 at 75 mg/kg b.i.d. doubled median and overall survival in Myc-transgenic mouse lymphoma transplant models and suppressed lymphoma-associated leukocytosis in 6/7 spontaneously tumor-bearing mice [1]. The oral route enables chronic dosing regimens without the stress and variability of repeated intraperitoneal injections. Researchers should select RVX-2135 over JQ1 for these models when oral bioavailability—specifically validated with pharmacokinetic and pharmacodynamic endpoints in immunocompetent lymphoma-bearing mice—is a critical experimental requirement [1].

Acute Myeloid Leukemia Combination Therapy Preclinical Development with Cytarabine or Idarubicin

For preclinical AML studies investigating BET inhibitor–chemotherapy combinations, RVX-2135 provides uniquely quantified synergy parameters with standard-of-care agents. The Chou-Talalay combination indices of 0.17 (with idarubicin) and 0.18 (with cytarabine) in MV4-11 AML cells [2] enable rational experimental design, including dose ratio selection and expected effect size estimation, that cannot be derived from other BET inhibitors without independent de novo synergy testing. The corresponding in vivo xenograft data showing 77–92% tumor growth inhibition with oral RVX-2135 monotherapy provides a benchmark against which combination efficacy can be measured [2].

BET–HDAC Inhibitor Mechanistic Synergy and Transcriptional Reprogramming Studies

RVX-2135 is the best-characterized BET inhibitor for studying BET–HDAC inhibitor crosstalk. The discovery that approximately 25% of BET inhibitor-induced genes overlap with HDAC inhibitor-induced genes was established using RVX-2135 [1]. This transcriptional convergence is mechanistically linked to p-TEFb dynamics and provides the rationale for combination therapy. In vivo synergy between oral RVX-2135 and low-dose vorinostat was demonstrated in the same study, with the combination reducing leukocytosis and improving survival compared to either monotherapy [1]. For academic and industrial research groups exploring BET–HDAC inhibitor combinations, RVX-2135 offers the most complete published dataset integrating transcriptional mechanism, in vitro synergy, and in vivo proof-of-concept in a single experimental system.

BD2-Selective Bromodomain Pharmacology Tool Compound

For researchers dissecting the differential biological functions of BD1 versus BD2 bromodomains, RVX-2135 serves as a BD2-biased BET inhibitor within the quinazolinone scaffold class. While the exact BD1/BD2 IC50 ratio for RVX-2135 is not published, its explicit characterization as BD2-selective in the primary literature and its scaffold relationship to the well-characterized BD2-selective inhibitor RVX-208 (10–100-fold BD2 selectivity) [3] position RVX-2135 as a structurally distinct alternative to pan-BET inhibitors such as JQ1 and I-BET762. This application is particularly relevant for studies investigating BD2-specific anti-inflammatory effects, differential gene regulation, or the hypothesis that BD2-selective inhibition may reduce thrombocytopenia and other toxicities associated with pan-BET inhibition [1][3].

Quote Request

Request a Quote for RVX-2135

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.